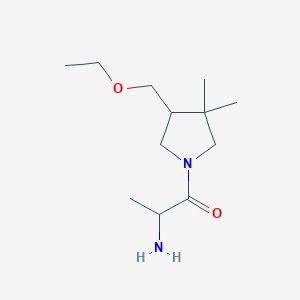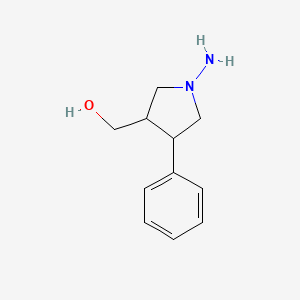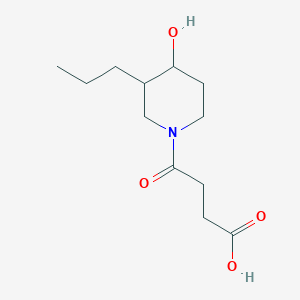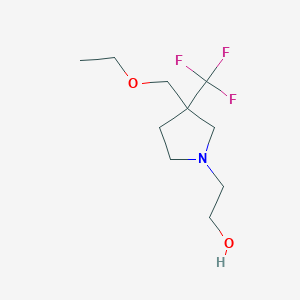![molecular formula C11H15N3O B1491158 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098090-01-6](/img/structure/B1491158.png)
3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Übersicht
Beschreibung
The compound “3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a bicyclic heptane structure, which is a type of cycloalkane . The molecule also has an amino group (-NH2) and a hydroxyl group (-OH), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a bicyclic heptane structure attached to a pyridine ring via a carbon atom. The third carbon on the pyridine ring would bear an amino group, and the sixth carbon on the heptane ring would bear a hydroxyl group .Chemical Reactions Analysis
The amino and hydroxyl groups in the molecule could potentially participate in various chemical reactions. The amino group could engage in reactions typical of amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For instance, the presence of an amino group might make the compound basic, while the presence of a hydroxyl group could enable it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Verbindung dient als Vorläufer bei der enantioselektiven Konstruktion des 8-Azabicyclo[3.2.1]octan-Gerüsts, das im Zentrum der Familie der Tropanalkaloide steht . Diese Alkaloide weisen eine Vielzahl biologischer Aktivitäten auf, wodurch die Verbindung für die Synthese von Naturstoffen und Pharmazeutika wertvoll ist, die diese Wirkungen nachahmen.
Entwicklung von Antifibrotischen Medikamenten
Es wurden Untersuchungen an Derivaten der Verbindung hinsichtlich ihrer potenziellen antifibrotischen Aktivität durchgeführt . Diese Studien sind entscheidend für die Entwicklung neuer Medikamente, die fibrotische Erkrankungen behandeln können, bei denen es zur übermäßigen Bildung von Narbengewebe in Organen kommt.
Erstellung von bizyklischen Bausteinen
Die Verbindung wird bei der photochemischen Synthese von Bicyclo[3.1.1]heptan-1-aminen verwendet . Dieser Prozess ist bedeutend für die Erzeugung komplexer, sp3-reicher primärer Amin-Bausteine, die in der medizinischen Chemie aufgrund ihrer dreidimensionalen Struktur und Reaktivität wertvoll sind.
Privilegierte Strukturen in der medizinischen Chemie
Aufgrund ihrer strukturellen Merkmale ist die Verbindung an der Synthese von privilegierten Strukturen in der medizinischen Chemie beteiligt . Diese Strukturen sind Schlüsselkomponenten in einer Vielzahl von Medikamenten, da sie in der Lage sind, an mehrere Rezeptoren zu binden.
Asymmetrische Synthese
Die Verbindung unterstützt die asymmetrische Synthese von Bicyclo[2.2.1]heptan-1-carboxylaten . Dies ist wichtig für die zielgerichtete und diversifizierte Synthese von biologisch bedeutsamen Molekülen, die zur Entdeckung neuer Medikamente führen kann.
Katalyse
Sie findet auch Anwendung in der Katalyse, insbesondere in Reaktionen, die ein chirales tertiäres Amin erfordern . Die Fähigkeit der Verbindung, die Stereochemie von Reaktionen zu beeinflussen, macht sie zu einem wertvollen Gut bei der Synthese enantiomerenreiner Substanzen.
Molekulararchitektur
Im Bereich der molekularen Architektur wird die Verbindung aufgrund ihrer vielseitigen funktionellen Gruppe verwendet, die für verschiedene Transformationen geeignet ist . Diese Vielseitigkeit ist essentiell für die Gestaltung und Synthese komplexer Moleküle mit potenziellen therapeutischen Anwendungen.
Synthetische Methodik
Schließlich ist die Verbindung Teil der synthetischen Methodik in der organischen Chemie, wo sie zur Entwicklung neuer synthetischer Ansätze beiträgt . Dazu gehören Methoden, die Enamin-Katalyse oder Brønsted-Säure-Katalyse beinhalten, wodurch das Chemikern zur Verfügung stehende Instrumentarium zur Herstellung neuer Verbindungen erweitert wird.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAZGVRFRDKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)









![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)